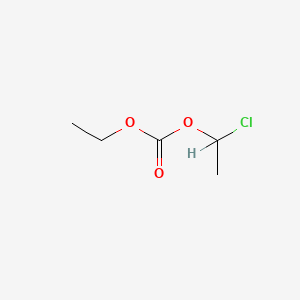

1-Chloroethyl ethyl carbonate

Cat. No. B1630509

Key on ui cas rn:

50893-36-2

M. Wt: 152.57 g/mol

InChI Key: YVRGKFXJZCTTRB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04394233

Procedure details

Into the same flask as used in Example 1, 236.6 grams (2 moles) of pure diethylcarbonate were added, and then 2.6 moles of chlorine gas were introduced into the flask over a five hour period at a range of 50° C. to 52° C. under the irradiation of ultraviolet rays. When the reaction was completed, the unreacted diethylcarbonate was removed by subjecting it to fractional distillation to yield 131 grams of ethyl α-chloroethyl carbonate. B.P.: 160°-163° C.; Yield: 59.8% to the consumed diethylcarbonate. The data of the IR and the NMR were identified to be the same as those in Example 1.

Yield

59.8%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[Cl:9]Cl>>[C:4](=[O:8])([O:5][CH:6]([Cl:9])[CH3:7])[O:3][CH2:1][CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

236.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(OCC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

2.6 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the unreacted diethylcarbonate was removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to fractional distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC)(OC(C)Cl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 131 g | |

| YIELD: PERCENTYIELD | 59.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 42.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |